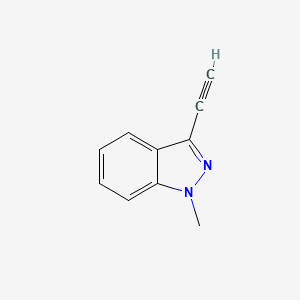
3-Ethynyl-1-methylindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-1-methylindazole is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Ethynyl-1-methylindazole has emerged as a promising scaffold for the development of novel therapeutic agents. Its structural features allow it to interact with biological targets, making it suitable for drug design.
Kinase Inhibition
Recent studies have highlighted the compound's potential as a kinase inhibitor. A series of 3-ethynyl-1H-indazoles were synthesized and evaluated for their inhibitory effects on key components of the PI3K signaling pathway, including PI3K, PDK1, and mTOR kinases. These compounds exhibited low micromolar inhibition, indicating their potential as anticancer agents targeting oncogenic pathways .
Table 1: Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | PI3Kα | 2.5 | Moderate |
| 5-bromo-3-ethynyl-1-methylindazole | mTOR | 4.0 | Moderate |
| 5-bromo-3-ethynyl-1-methylindazole | PDK1 | 3.2 | Moderate |
Anticancer Activity
The anticancer properties of derivatives have been evaluated against various cancer cell lines such as HCT-116 and MDA-MB-231. The results indicate that these compounds display mild to moderate anticancer activities, suggesting their potential use in cancer therapy .
Material Science
In addition to its medicinal applications, this compound is being explored for its electronic properties in material science.
Organic Semiconductors
The compound's unique electronic properties make it a candidate for use in organic semiconductors. The ethynyl group enhances the reactivity and electronic characteristics of the indazole core, which can be beneficial in developing new materials for electronic applications.
Biological Studies
This compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and cellular pathways.
Enzyme Interaction Studies
The compound has been utilized to investigate enzyme interactions through biochemical assays, where its ability to form covalent bonds with active site residues is exploited to modulate enzyme activity . This characteristic can be harnessed for detailed studies on enzyme mechanisms and cellular signaling pathways.
Case Study 1: Synthesis and Evaluation of Kinase Inhibitors
A comprehensive study synthesized several derivatives of 3-ethynyl-1H-indazoles and evaluated their kinase inhibition properties. The findings indicated that specific modifications to the indazole structure could enhance potency against PI3K pathways, highlighting the importance of structure-activity relationships in drug development .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on assessing the anticancer activity of synthesized indazole derivatives against breast cancer cell lines. The study revealed that certain derivatives exhibited significant cytotoxic effects, warranting further research into their mechanisms of action and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
58536-59-7 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-ethynyl-1-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h1,4-7H,2H3 |
InChI-Schlüssel |
DYEHTESMRPQFPM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=N1)C#C |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















